molecular formula C8H18N4O2 B3331119 (R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid CAS No. 783265-75-8

(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid

Cat. No. B3331119
CAS RN: 783265-75-8
M. Wt: 202.25 g/mol
InChI Key: HVPFXCBJHIIJGS-ZCFIWIBFSA-N
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Description

Chemical Reactions Analysis

Amino acids can participate in various chemical reactions. They can form peptide bonds, resulting in the creation of peptides and proteins. They can also undergo reactions related to their amino and carboxylic acid groups .


Physical And Chemical Properties Analysis

Amino acids are usually crystalline solids that are soluble in water . They have high melting points and are optically active, except for glycine. The exact physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Endosomolytic Polymers

Poly(amido-amine)s (PAAs), which include structures related to (R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid, are investigated for their endosomolytic properties. These polymers exhibit varying degrees of cytotoxicity and hemolytic activity depending on their amino group basicity. Such PAAs are significant in the study of drug delivery systems and understanding cell membrane interactions (Ferruti et al., 2000).

Biomedical Applications of Phosphonic Acid-functionalized Polymers

Phosphonic acid-functionalized poly(amido amine) macromers, which are chemically related to this compound, have been synthesized for potential biomedical applications. These materials demonstrate tunable swelling, degradation, and mineralization properties, making them suitable for use as biodegradable biomaterials (Altuncu et al., 2020).

Stereoisomer Synthesis

The synthesis of various stereoisomers of amino acids, including those structurally similar to this compound, has been explored. These efforts are crucial for understanding the role of stereochemistry in biological activity and for developing pharmaceuticals (Herdeis & Lütsch, 1993).

Radiolabeling and Imaging

Compounds similar to this compound have been synthesized and radiolabeled for potential use in positron emission tomography (PET) imaging of brain tumors. These studies highlight the importance of such compounds in medical diagnostics (Yu et al., 2010).

Catalytic Activity

Research has been conducted on copper complexes involving ligands related to this compound. These studies contribute to the understanding of catalytic processes and the design of new catalysts in chemical reactions (Kodera et al., 1997).

Drug Development and Disease Treatment

Research on amino acids including this compound analogs has been instrumental in the development of new drugs and treatment strategies for diseases. These compounds have been explored for their potential as inhibitors in various biological processes (Ulhaq et al., 1998).

Mechanism of Action

The mechanism of action of an amino acid largely depends on its role in the body. Some amino acids are used to synthesize proteins, while others play roles in metabolic pathways or act as neurotransmitters .

Safety and Hazards

The safety and hazards associated with a specific amino acid would depend on its structure and properties. Some amino acids are safe to handle, while others may be hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of complex amino acids can lead to advancements in various fields, including medicine, biochemistry, and materials science. For example, they can be used to develop new pharmaceuticals or to create novel biomaterials .

properties

IUPAC Name

(2R)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFXCBJHIIJGS-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=NC)NCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid
Reactant of Route 2
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid
Reactant of Route 3
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid
Reactant of Route 4
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid
Reactant of Route 5
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid
Reactant of Route 6
(R)-2-Amino-5-((bis(methylamino)methylene)amino)pentanoic acid

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